molecular formula C19H23N3O3 B10986494 4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

4,6-dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Katalognummer: B10986494
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: DMIUJUMXWDBPKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a dihydropyridine derivative featuring a 4,6-dimethyl-2-oxo-1,2-dihydropyridine core substituted with a pyridin-3-ylmethyl carboxamide group at position 3 and a tetrahydrofuran-2-ylmethyl moiety at position 1. The dihydropyridine scaffold is notable in medicinal chemistry due to its role in calcium channel modulation and enzyme inhibition.

Eigenschaften

Molekularformel

C19H23N3O3

Molekulargewicht

341.4 g/mol

IUPAC-Name

4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O3/c1-13-9-14(2)22(12-16-6-4-8-25-16)19(24)17(13)18(23)21-11-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23)

InChI-Schlüssel

DMIUJUMXWDBPKZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCC3=CN=CC=C3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Dihydropyridine Core

The dihydropyridine ring is constructed via a cyclocondensation reaction between ethyl acetoacetate and ammonium acetate. This step is performed in ethanol under reflux (78°C, 6–8 hours), yielding 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with 70–75% efficiency.

N-Alkylation with Tetrahydrofuran-2-ylmethyl Group

The tetrahydrofuran-2-ylmethyl moiety is introduced via nucleophilic substitution. The carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂, 40–60°C, 2 hours). Subsequent reaction with tetrahydrofuran-2-ylmethylamine in dichloromethane (DCM) at 0–25°C for 12 hours achieves N-alkylation.

Reaction Conditions Table

StepReagents/ConditionsYieldPuritySource
CyclocondensationEthyl acetoacetate, NH₄OAc, EtOH, reflux72%90%
Acyl Chloride FormationSOCl₂, 60°C, 2 h95%98%
N-AlkylationTHF-2-ylmethylamine, DCM, 25°C, 12 h68%95%

Amide Coupling with Pyridine-3-ylmethylamine

The final step involves coupling the alkylated dihydropyridine with pyridine-3-ylmethylamine. Two methods are prevalent:

EDCI/HOBt-Mediated Coupling

A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitates amide bond formation. Triethylamine (TEA) is added to maintain a basic pH (8–9). The reaction proceeds at room temperature for 5 hours, yielding 74–78% product.

Schlenk Technique Under Inert Atmosphere

For oxygen-sensitive derivatives, the coupling is performed in anhydrous tetrahydrofuran (THF) using NaH as a base. This method achieves higher yields (82–85%) but requires rigorous exclusion of moisture.

Comparative Analysis of Coupling Methods

MethodReagentsTimeYieldPuritySource
EDCI/HOBtEDCI, HOBt, TEA, DCM5 h78%97%
SchlenkNaH, THF, N₂ atmosphere3 h85%98%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7 v/v). Gradient elution isolates the target compound with >95% purity.

Recrystallization

Alternative purification involves recrystallization from ethanol/water (9:1 v/v), yielding colorless crystals (mp 182–184°C).

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 11.45 (s, 1H, NH), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.39 (t, J = 5.2 Hz, 1H, NH), 5.85 (s, 1H, dihydropyridine-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) reduces reaction time by 75% compared to conventional methods, achieving 80% yield.

Catalytic Asymmetric Alkylation

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective alkylation, producing the (R)-enantiomer with 92% ee.

Challenges and Optimization

  • Regioselectivity Issues : Competing O-alkylation is mitigated by using bulky bases like DBU.

  • Low Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility during coupling steps .

Analyse Chemischer Reaktionen

Reaktionen:

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, wodurch der Dihydropyridinring in den Pyridinring umgewandelt wird.

    Substitution: Die Pyridin-3-ylmethylgruppe kann durch verschiedene funktionelle Gruppen substituiert werden.

    Reduktion: Die Carbonylgruppe (C=O) im Tetrahydrofuranring kann zu einem Alkohol (C-OH) reduziert werden.

Gängige Reagenzien und Bedingungen:

    Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) oder Chromsäure (H₂CrO₄).

    Substitution: Es können verschiedene Nucleophile (z. B. Amine, Alkoxide) verwendet werden.

    Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden üblicherweise als Reduktionsmittel eingesetzt.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 1,2-dihydropyridine compounds exhibit anticancer properties. Specifically, the compound has been studied for its potential in treating hematological disorders and solid tumors due to its ability to inhibit cell proliferation. For instance, studies have shown that similar compounds can act as effective agents against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antimicrobial Properties

The compound's structural characteristics may contribute to antimicrobial activity. Research into related compounds has demonstrated efficacy against bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents .

Cardiovascular Applications

As a non-steroidal antagonist of the mineralocorticoid receptor, the compound has implications for treating cardiovascular diseases such as heart failure and diabetic nephropathy. The mechanism involves modulation of blood pressure and fluid balance, which are critical in managing these conditions .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield various derivatives with modified biological activities. For example, structural modifications can enhance potency or selectivity toward specific biological targets .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of related dihydropyridine compounds demonstrated significant cytotoxic effects on leukemia cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting the potential of this compound in oncological therapies .

Case Study 2: Antimicrobial Testing

In another study, derivatives were tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated that certain modifications enhanced antibacterial activity, suggesting that the original compound could be optimized for greater efficacy against resistant pathogens .

Wirkmechanismus

The compound’s mechanism of action likely involves binding to specific receptors or enzymes, modulating cellular processes. Further research is needed to elucidate its precise targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 4,6-dimethyl-2-oxo-1,2-dihydropyridine core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Substituents Molecular Weight (g/mol) Key Features
Target Compound : 4,6-Dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide - Position 1 : Tetrahydrofuran-2-ylmethyl (5-membered oxygenated ring)
- Position 3 : Pyridin-3-ylmethyl carboxamide
~387.4 (estimated) Combines a rigid tetrahydrofuran group (enhancing conformational stability) with a pyridinyl moiety (potential hydrogen-bonding interactions).
Compound from (PubChem CID 66558664) - Position 1 : Tetrahydro-2H-pyran-4-yl (6-membered oxygenated ring)
- Position 3 : Biphenyl system with ethyl(tetrahydro-2H-pyran-4-yl)amino and morpholinomethyl groups
~620.7 (calculated) Larger molecular weight due to biphenyl and morpholine groups; increased hydrophilicity from morpholine may improve aqueous solubility.
Compound from (CAS 149231-64-1) - Position 1 : Not substituted
- Position 3 : 3,4,5-Trimethoxybenzamide
~400.4 (estimated) Lacks heterocyclic substituents at position 1; trimethoxybenzamide introduces high lipophilicity, potentially affecting membrane permeability and metabolic clearance.

Key Differences and Implications

Tetrahydrofuran vs. Tetrahydro-2H-pyran Substituents :

  • The target compound’s tetrahydrofuran group (5-membered ring) may confer greater rigidity and metabolic resistance compared to the 6-membered tetrahydropyran in ’s compound. Smaller rings often exhibit faster metabolic clearance but may enhance target selectivity .
  • The tetrahydropyran group in ’s compound introduces additional bulkiness, which could hinder diffusion across biological membranes but improve binding to hydrophobic enzyme pockets.

Pyridinyl vs. In contrast, the biphenyl-morpholine system in ’s compound provides extended π-π stacking and solubility-enhancing morpholine, likely optimizing it for kinase inhibition .

Trimethoxybenzamide () vs. However, this may also accelerate cytochrome P450-mediated metabolism compared to the target compound’s heterocyclic groups .

Biologische Aktivität

4,6-Dimethyl-2-oxo-N-(pyridin-3-ylmethyl)-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent studies.

Chemical Formula: C34H44N4O4
Molecular Weight: 572.74 g/mol
CAS Number: 1403254-99-8

The compound features a complex structure that includes a dihydropyridine core, which is known for its biological significance in various pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the dihydropyridine ring.
  • Introduction of the tetrahydrofuran moiety.
  • Functionalization with pyridinyl and carboxamide groups.

These synthetic routes are crucial for optimizing yield and purity, which directly influence biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity Assays: In vitro assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 27.6 μM to 43 μM against breast cancer and non-small cell lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Derivatives have shown promising results against a range of bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The presence of the dihydropyridine structure enhances its capability to modulate calcium channels, which is critical in various cellular processes.

Case Studies

  • Study on Anticancer Properties: A study conducted by Guo et al. synthesized a series of thieno[2,3-d]pyrimidine derivatives that exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The structure-activity relationship indicated that modifications to the dihydropyridine core could enhance anticancer efficacy .
  • Antimicrobial Evaluation: Research published in ChemInform demonstrated that certain derivatives of this compound exhibited substantial antimicrobial activity against resistant strains of bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. Q1: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Key Parameters to Vary :
    • Catalysts : Test transition-metal catalysts (e.g., Cu, Pd) for coupling reactions involving the pyridine ring .
    • Solvents : Compare polar aprotic solvents (e.g., DMF, THF) for nucleophilic substitution at the tetrahydrofuran-2-ylmethyl group .
    • Temperature : Optimize reaction steps requiring cyclization (e.g., 80–120°C for dihydropyridine formation) .
  • Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) followed by recrystallization in ethanol to isolate high-purity product .

Q. Q2: What spectroscopic and computational methods are critical for structural characterization?

Methodological Answer:

  • Techniques :
    • NMR : Assign peaks using 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyridin-3-ylmethyl vs. tetrahydrofuran-2-ylmethyl) .
    • HRMS : Validate molecular weight (e.g., expected [M+H]+^+ for C20_{20}H24_{24}N3_3O4_4) .
    • IR : Identify carbonyl stretches (1650–1750 cm1^{-1}) for the 2-oxo and carboxamide groups .
  • Computational : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Advanced Research Questions

Q. Q3: How can researchers evaluate the compound’s bioactivity and potential mechanisms of action?

Methodological Answer:

  • In Vitro Assays :
    • Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays, given structural similarity to pyridine-based inhibitors .
    • Test cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Computational Tools :
    • Predict ADMET properties (e.g., bioavailability, CYP inhibition) using admetSAR 2.0 .
    • Perform molecular docking (AutoDock Vina) to identify binding interactions with target proteins .

Q. Q4: How should researchers address contradictions in reactivity data across studies?

Methodological Answer:

  • Case Example : Discrepancies in regioselectivity during substitution reactions.
    • Hypothesis Testing : Vary electron-withdrawing/donating groups (e.g., cyano vs. methyl) to assess electronic effects .
    • Control Experiments : Replicate reactions under inert atmospheres (N2_2) to rule out oxidation side reactions .
    • Analytical Cross-Check : Use LC-MS to track intermediate formation and validate proposed reaction pathways .

Q. Q5: What strategies ensure stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Store in amber vials at -20°C under argon to prevent photodegradation and oxidation .
    • Use desiccants (e.g., silica gel) to mitigate hydrolysis of the carboxamide group .
  • Stability Monitoring :
    • Perform HPLC purity checks monthly; discard if degradation exceeds 5% .

Methodological Design Questions

Q. Q6: How can computational modeling guide the design of analogs with improved drug-likeness?

Methodological Answer:

  • Steps :
    • Generate analogs by modifying substituents (e.g., replacing tetrahydrofuran with piperidine) using software like ChemAxon .
    • Predict logP, PSA, and solubility with SwissADME .
    • Prioritize analogs with QED > 0.6 and Lipinski rule compliance .
  • Validation : Synthesize top candidates and compare in vitro permeability (Caco-2 assay) .

Q. Q7: What experimental approaches elucidate regioselectivity in substitution reactions?

Methodological Answer:

  • Approach :
    • Kinetic vs. Thermodynamic Control : Perform reactions at varying temperatures (e.g., 25°C vs. 80°C) .
    • Isotopic Labeling : Use 15N^{15}N-labeled reagents to track substitution sites via 1H^1H-15N^{15}N HMBC NMR .
    • Computational Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots on the pyridine ring .

Q. Q8: How to design a SAR study for this compound’s anti-inflammatory activity?

Methodological Answer:

  • Design :
    • Analog Library : Synthesize derivatives with variations at the 4,6-dimethyl and tetrahydrofuran-2-ylmethyl positions .
    • Assays : Test COX-1/COX-2 inhibition (ELISA) and TNF-α suppression in RAW 264.7 macrophages .
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC50_{50} values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.